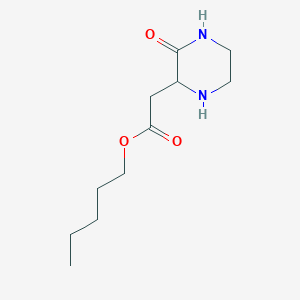

Pentyl 2-(3-oxo-2-piperazinyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pentyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-2-3-4-7-16-10(14)8-9-11(15)13-6-5-12-9/h9,12H,2-8H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGUYYKMUXRLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CC1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Piperazine Scaffold in Chemical Biology and Medicinal Chemistry Research

The piperazine (B1678402) ring is a highly valued structural motif in the design and discovery of new therapeutic agents. nih.govtandfonline.combenthamdirect.com Its prevalence in a wide range of biologically active compounds and approved drugs underscores its importance. nih.govmdpi.com

The significance of the piperazine scaffold can be attributed to several key factors:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be readily substituted, allowing for the fine-tuning of a molecule's physicochemical properties such as solubility, lipophilicity, and basicity. nbinno.comnih.gov This adaptability is crucial for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).

Structural Versatility: The piperazine ring can act as a flexible linker between different pharmacophores or as a central scaffold to orient functional groups for optimal interaction with biological targets. tandfonline.com Its conformational flexibility can also be constrained by incorporating it into more complex polycyclic structures to enhance binding affinity and selectivity. tandfonline.com

Broad-Spectrum Biological Activity: Piperazine derivatives have demonstrated a wide array of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. nih.govbenthamdirect.comwisdomlib.org This broad applicability makes the piperazine scaffold a "privileged structure" in medicinal chemistry. tandfonline.comnih.gov

Synthetic Accessibility: A variety of synthetic methods are available for the preparation and modification of piperazine derivatives, making them readily accessible for chemical exploration. nih.govmdpi.com

The following table summarizes the diverse therapeutic applications of piperazine-containing compounds:

| Therapeutic Area | Examples of Pharmacological Activity |

| Oncology | Anticancer, Kinase inhibitors |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial |

| Central Nervous System | Antipsychotic, Antidepressant, Anxiolytic, Anticonvulsant |

| Cardiovascular System | Anti-anginal, Antihypertensive |

| Other | Anti-inflammatory, Antihistamine, Antidiabetic |

Current Research Landscape and Potential Utilities of Pentyl 2 3 Oxo 2 Piperazinyl Acetate in Academic Contexts

Strategic Approaches to 3-Oxo-2-piperazinyl Acetate Core Synthesis

The construction of the fundamental 3-oxo-2-piperazinyl acetate structure relies on the precise formation of the piperazinone ring and the subsequent or concurrent installation of the acetate side chain.

Intramolecular cyclization is a cornerstone in the synthesis of the piperazinone core. A common strategy involves the initial construction of a linear precursor containing a 1,2-diamine moiety and a suitably positioned carboxylic acid derivative. For instance, the condensation of a diamine with an α-halo ester, such as methyl bromoacetate, can furnish an intermediate that, upon removal of a nitrogen protecting group, undergoes spontaneous intramolecular amidation to form the desired lactam ring. mdpi.com

Another powerful approach begins with optically pure amino acids to generate chiral 1,2-diamines. These key intermediates can then be subjected to an annulation sequence. One such sequence involves an intermolecular aza-Michael reaction onto an α,β-unsaturated ester, followed by an intramolecular SN2 ring closure to furnish the piperazine core. nih.govresearchgate.net This multi-step process allows for the creation of optically pure 3-substituted-2-piperazine acetic acid esters on a gram scale. nih.gov The choice of reactants and conditions is critical; for example, cyclization of a precursor derived from an N-nosylated diamine and bromoethyldiphenylsulfonium triflate has been shown to yield the desired piperazine product. nih.gov

These methods highlight the importance of intramolecular reactions in efficiently assembling the heterocyclic core, often with control over stereochemistry when chiral starting materials are employed. researchgate.net

The final step in the synthesis of the target compound, this compound, is the esterification of the acetic acid side chain. Standard esterification procedures can be employed, such as the Fischer-Speier esterification using pentanol (B124592) under acidic catalysis. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with pentanol, often in the presence of a non-nucleophilic base. google.com The use of coupling agents, such as carbodiimides (e.g., EDCI) in conjunction with activators (e.g., HOBt), provides another mild and efficient method for forming the ester bond. nih.gov

Functional group interconversions are crucial throughout the synthesis of the piperazinone precursor. For example, the reduction of a nitrile group to a primary amine can be a key step to unmask one of the nitrogen atoms of the 1,2-diamine moiety immediately prior to a spontaneous cyclization to form the lactam. mdpi.com Similarly, the strategic use of protecting groups on the nitrogen atoms, such as tert-butyloxycarbonyl (Boc) or 2-nitrobenzenesulfonyl (nosyl), is essential to direct the reactivity and prevent unwanted side reactions during the multi-step synthesis. researchgate.netnih.gov The orthogonal nature of these protecting groups allows for their selective removal at different stages of the synthesis, enabling controlled bond formation.

Advanced Synthetic Techniques for Derivatized Piperazine Analogues

To access a wider range of structurally diverse and complex piperazine analogues, chemists have developed advanced synthetic techniques that offer improved efficiency, selectivity, and atom economy.

Transition metal catalysis has emerged as a powerful tool for the synthesis of piperazines and piperazinones. Palladium-catalyzed reactions are particularly prominent. For instance, a Wacker-type aerobic oxidative cyclization, catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system, enables the synthesis of various six-membered nitrogen heterocycles, including piperazinones. organic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination is another key reaction, often used to form one of the C-N bonds of the piperazine precursor by coupling a diamine with an aryl halide. mdpi.com

More recently, methods involving the catalytic reductive cyclization of dioximes have been developed. This approach uses primary amines and nitrosoalkenes to generate bis(oximinoalkyl)amines, which are then cyclized via heterogeneous catalytic hydrogenation over a catalyst like Palladium on carbon (Pd/C) to stereoselectively yield piperazines. nih.gov Visible-light photoredox catalysis also provides a mild and green alternative for C-H functionalization of piperazine rings, allowing for direct derivatization. encyclopedia.pub These catalytic methods offer efficient routes to complex piperazine structures that might be difficult to access through traditional means. researchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient and convergent route to complex molecules. Isocyanide-based MCRs, such as the Ugi reaction, are particularly well-suited for generating piperazine scaffolds. thieme-connect.com For example, a one-pot, four-component Ugi condensation using an N-alkylethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide can efficiently produce piperazine-2-carboxamides. thieme-connect.com The split-Ugi reaction has also been employed to generate molecular diversity around the piperazine core, allowing for the regioselective desymmetrization of the amine in a single step. nih.gov

Another innovative approach utilizes the cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO) in multicomponent reactions to generate piperazine derivatives. rsc.org These convergent strategies are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds for biological screening. thieme-connect.com

The synthesis of enantiomerically pure piperazinones is of great importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. A primary strategy involves the use of starting materials from the "chiral pool," such as amino acids. dicp.ac.cn This approach allows the inherent chirality of the starting material to be transferred to the final piperazinone product. nih.govclockss.org

Asymmetric catalysis offers a more sophisticated route to chiral piperazinones. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral disubstituted piperazin-2-ones with excellent enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org Another powerful method is a one-pot sequence involving a Knoevenagel reaction, an asymmetric epoxidation catalyzed by a quinine-derived urea (B33335), and a domino ring-opening cyclization (DROC). acs.org This process provides access to 3-aryl/alkyl piperazin-2-ones in high yields and with outstanding enantioselectivity. acs.org

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | 4-Cyanobenzaldehyde | 80 | 96 |

| 2 | 4-Chlorobenzaldehyde | 75 | 98 |

| 3 | 4-Fluorobenzaldehyde | 90 | >99 |

| 4 | 3-Methoxybenzaldehyde | 72 | 98 |

| 5 | 2-Naphthaldehyde | 75 | 99 |

Table 1: Synthesis of Chiral NH-free Piperazin-2-ones via One-Pot Catalytic Sequence. This table presents the outcomes for the synthesis of various 3-aryl piperazin-2-ones using a one-pot Knoevenagel/asymmetric epoxidation/DROC protocol. Data sourced from The Journal of Organic Chemistry. acs.org

Furthermore, multicomponent reactions driven by chiral amphoteric aziridine (B145994) aldehydes have been shown to produce chiral piperazinones with high diastereoselectivity. acs.orgnih.gov These advanced stereoselective methods are crucial for accessing specific enantiomers of complex piperazinone derivatives for pharmacological evaluation.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Spectroscopic Analysis in Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For Pentyl 2-(3-oxo-2-piperazinyl)acetate, ¹H NMR and ¹³C NMR would be the primary techniques used. ¹H NMR would reveal the number of different types of protons, their chemical environments, their proximity to one another (through spin-spin coupling), and their relative numbers (through integration). ¹³C NMR would provide information on the number and types of carbon atoms present in the molecule, including those in the pentyl chain, the acetate (B1210297) group, and the piperazinone ring.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the arrangement of the pentyl ester and the piperazinone ring structure.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its molecular formula, C₁₁H₂₀N₂O₃. nih.gov

Furthermore, by subjecting the molecule to ionization and fragmentation, MS can reveal structural information. The fragmentation pattern observed in the mass spectrum would provide insights into the different components of the molecule, such as the loss of the pentyl group or fragmentation of the piperazinone ring. This data is crucial for confirming the proposed structure.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of each atom in the molecule, providing definitive information on bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an exact model of its solid-state conformation and how the molecules pack together in the crystal lattice. This technique is the gold standard for structural determination.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. These techniques measure the vibrations of bonds within the molecule, and specific functional groups have characteristic absorption or scattering frequencies.

For this compound, FT-IR and FT-Raman spectra would be expected to show characteristic peaks for the following functional groups:

Amide C=O stretch: From the piperazinone ring.

Ester C=O stretch: From the acetate group.

N-H stretch: From the amide and amine groups in the piperazinone ring.

C-H stretches: From the pentyl chain and the rest of the molecule.

C-O stretch: From the ester group.

C-N stretches: From the piperazinone ring.

The precise frequencies of these vibrations would help to confirm the presence of these functional groups and provide information about their chemical environment.

Mechanistic Pathways in Reactions Involving Piperazinone Cores

Reaction Mechanism Elucidation for Piperazinone Derivatives

The elucidation of reaction mechanisms for piperazinone derivatives involves detailed studies of both the formation of the heterocyclic ring and its subsequent modification. These investigations are critical for achieving desired substitution patterns and stereochemistry.

The construction of the piperazinone ring can be achieved through various mechanistic pathways, often classified by the bond formations in the ring-closing step. researchgate.net A prevalent strategy involves an initial intermolecular reaction followed by an intramolecular cyclization. researchgate.net

One sophisticated approach is the one-pot domino ring-opening cyclization (DROC) which has been developed to provide 3-aryl/alkyl piperazin-2-ones. nih.govacs.org This sequence begins with a Knoevenagel reaction, followed by an asymmetric epoxidation and culminates in the domino ring-opening cyclization, where two of the three steps are stereoselectively catalyzed. nih.govacs.org Mechanistic studies of similar organocatalytic processes have led to the identification of a previously elusive epoxy lactone intermediate by High-Resolution Mass Spectrometry (HRMS), providing crucial insight into the reaction cascade. researchgate.netacs.org

Another significant mechanistic route is reductive cyclization. A proposed mechanism for forming the piperazine (B1678402) ring from dioximes involves the catalytic hydrogenolysis of N-O bonds to yield a diimine intermediate. nih.govresearchgate.net This intermediate then undergoes cyclization to a dihydropyrazine, which is subsequently hydrogenated, followed by ammonia (B1221849) elimination and a final reduction to afford the piperazine product. nih.gov

Radical cyclizations also offer a distinct pathway. For instance, Mn(OAc)₃-mediated oxidative radical cyclization of unsaturated diacyl piperazine derivatives with 1,3-dicarbonyl compounds has been used to synthesize novel piperazine-dihydrofuran compounds. nih.govresearchgate.net The proposed mechanism involves the formation of a radical intermediate which then undergoes cyclization. nih.gov Furthermore, cascade reactions involving double nucleophilic substitution have been employed, where a metal-promoted transformation utilizes a chloro allenylamide, a primary amine, and an aryl iodide in a one-pot process to form the piperazinone ring. thieme-connect.com

Once the piperazinone core is formed, its derivatization and functionalization are key to creating diverse molecular structures. A major area of investigation is the direct C–H functionalization of the piperazine core, which avoids the need for pre-functionalized starting materials. nih.govmdpi.com

Photoredox catalysis has emerged as a powerful tool for these transformations. mdpi.com Mechanistic studies show that these processes often proceed via single-electron transfer (SET). mdpi.com For example, in the α-C–H heteroarylation of piperazines, an Iridium-based photocatalyst oxidizes the piperazine nitrogen via SET to form an amine radical cation. mdpi.com This intermediate is then deprotonated at the α-position to give an α-aminyl radical, which couples with a heteroarene through homolytic aromatic substitution. mdpi.com A similar radical coupling pathway is proposed for C–H vinylation. mdpi.com

Copper-catalyzed methods provide an alternative mechanistic route. The Tin Amine Protocol (SnAP) involves the copper-mediated oxidation of a C–Sn bond to form a heteroatom-stabilized α-aminyl radical, which then undergoes cyclization with an imine intermediate. mdpi.com This highlights the central role of radical intermediates in modern functionalization strategies. nih.govmdpi.com Derivatization is also crucial for analytical purposes, where reagents like 1-(2-pyridyl)piperazine (B128488) are used to modify peptide carboxyl groups to enhance signals in mass spectrometry. nih.gov

Kinetic and Thermodynamic Aspects of Reactions involving Piperazinone Moieties

The kinetic and thermodynamic parameters of reactions involving the piperazinone core govern the rate, feasibility, and equilibrium position of these transformations. While specific data on Pentyl 2-(3-oxo-2-piperazinyl)acetate is sparse, studies on the parent piperazine system, particularly in the context of CO₂ capture, provide valuable insights into the reactivity of the core amine functionalities.

Theoretical studies have also been conducted on the kinetics of piperazine degradation in the atmosphere. The rate coefficient for the reaction of piperazine with OH radicals was determined to be kₒₕ-piperazine = (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 307 ± 2 K. acs.org Such studies are crucial for understanding the environmental fate and reactivity of piperazine-containing compounds.

| Reaction | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Piperazine + CO₂ | Overall Rate Constant (k) | 102,000 s⁻¹ | 1 M Piperazine | utexas.edu |

| Piperazine + CO₂ | Activation Energy (Ea) | 35 kJ/mol | Aqueous Solution | utexas.edu |

| Piperazine + OH Radical | Rate Coefficient (k) | (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 307 ± 2 K | acs.org |

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step. dalalinstitute.compharmacy180.com A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. dalalinstitute.com

In the context of heterocycle synthesis related to piperazinones, KIE studies have been instrumental in distinguishing between competing mechanistic pathways. For instance, in the reaction of amidines with 1,2,3-triazines to form pyrimidines, the mechanism was debated between a concerted Diels-Alder pathway and a stepwise addition/N₂ elimination/cyclization pathway. acs.orgnih.gov Experimental KIE measurements, complemented by computational analysis, showed a ¹²C/¹³C KIE of 1.042 at a key carbon position and an H/D KIE of 0.854. acs.org These results were consistent with the addition/elimination/cyclization mechanism, where the initial nucleophilic attack is the rate-limiting step, and ruled out the concerted pathway. acs.orgnih.gov

Furthermore, a secondary KIE was observed in the photoinduced copper-catalyzed α-C(sp³)-H azidation of amines, including piperazine derivatives. acs.org The measured KIE of 1.63 (from parallel reactions) suggested that an intramolecular 1,5-hydrogen atom transfer (HAT) process was occurring and that C-H bond breaking was part of the rate-determining step, providing critical insight into the transition state of this functionalization reaction. pharmacy180.comacs.org

| Reaction Type | Isotope Pair | Measured KIE (kL/kH) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Amidine + 1,2,3-Triazine | ¹²C/¹³C | 1.042 | Supports addition/elimination/cyclization pathway | acs.org |

| Amidine + 1,2,3-Triazine | H/D | 0.854 | Consistent with nucleophilic attack as RDS | acs.org |

| α-C(sp³)-H Azidation of Amines | H/D | 1.63 | Secondary KIE suggests C-H bond breaking in RDS via 1,5-HAT | acs.org |

Catalysis in Mechanistic Understanding of Piperazinone Transformations

Catalysis is fundamental to the synthesis of piperazinones, not only for enhancing reaction efficiency but also for controlling selectivity and elucidating mechanistic pathways. mdpi.com Different classes of catalysts, including transition metals, organocatalysts, and photocatalysts, provide access to distinct reaction manifolds.

Palladium catalysis is widely used in forming chiral piperazin-2-ones. dicp.ac.cn For example, an elegant Pd-catalyzed asymmetric allylic alkylation was developed for synthesizing chiral piperazin-2-ones. nih.gov Similarly, Pd-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides efficient access to these chiral motifs, with mechanistic studies suggesting the involvement of a dynamic kinetic resolution process. dicp.ac.cn

Organocatalysis offers a metal-free alternative. In the asymmetric synthesis of piperazin-2-ones, a quinine-derived urea (B33335) catalyst was used to control the stereochemistry in a one-pot domino reaction. nih.govacs.org The catalyst's role is crucial in the stereoselective epoxidation step, which ultimately dictates the enantiomeric excess of the final piperazinone product. nih.gov

Photoredox catalysis has provided access to novel C-H functionalization pathways that were previously challenging. mdpi.com The mechanism, as revealed through catalytic studies, involves the generation of highly reactive radical intermediates. mdpi.com For instance, iridium-based photocatalysts initiate SET processes to form α-aminyl radicals from piperazines, which can then engage in various coupling reactions. mdpi.com This catalytic approach allows for direct functionalization under mild conditions, fundamentally changing the strategies for derivatizing the piperazinone core. mdpi.com

Preclinical Research Applications and Biological Activity Exploration of Pentyl 2 3 Oxo 2 Piperazinyl Acetate

Applications in Proteomics Research and Protein Modification Studies

Currently, there is no specific, publicly available research detailing the application of Pentyl 2-(3-oxo-2-piperazinyl)acetate in proteomics research or protein modification studies. The structure of the molecule, featuring a reactive ester and a piperazinone core, suggests potential for covalent modification of proteins, which is a key technique in chemical proteomics for identifying and characterizing protein function. However, without experimental data, its utility as a chemical probe in this field remains speculative.

Exploratory Studies of Biochemical Interactions in vitro (e.g., enzyme interactions, binding assays)

There is a lack of published in vitro studies investigating the biochemical interactions of this compound. Exploratory studies in this area would typically involve screening the compound against a panel of enzymes or receptors to identify potential biological targets. Techniques such as enzyme inhibition assays or radioligand binding assays would be employed to determine the compound's potency and selectivity. The piperazinone scaffold is present in various biologically active molecules, suggesting that this compound could theoretically interact with a range of protein targets.

In Vitro Studies on Cellular Systems for Biological Effects (e.g., cell viability, phenotypic changes)

No specific in vitro studies on the effects of this compound on cellular systems have been found in the scientific literature. Research in this area would involve treating various cell lines with the compound and assessing its impact on cell viability, proliferation, and morphology. Phenotypic screening could also be employed to identify any observable changes in cellular behavior that might hint at the compound's mechanism of action.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies in Preclinical Settings

While the synthesis of this compound is chemically feasible, there are no published studies on the design and synthesis of its analogues for the purpose of establishing structure-activity relationships. SAR studies would involve systematically modifying different parts of the molecule, such as the pentyl ester, the piperazinone ring, or substituents on the ring, to understand how these changes affect its (yet to be determined) biological activity. This process is fundamental in medicinal chemistry for optimizing lead compounds into more potent and selective drug candidates.

Future Directions and Emerging Research Avenues for Pentyl 2 3 Oxo 2 Piperazinyl Acetate

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing Pentyl 2-(3-oxo-2-piperazinyl)acetate and its analogues. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Modern synthetic strategies offer promising alternatives.

One key area of exploration is the application of photoredox catalysis . This approach uses visible light to initiate chemical reactions under mild conditions, offering a greener alternative to traditional methods that often require harsh reagents and high temperatures. mdpi.com Protocols using organic photocatalysts could be developed for the C-H functionalization of the piperazinone core, allowing for the direct introduction of various substituents with high precision and efficiency. mdpi.comorganic-chemistry.org

Another avenue is the development of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules like piperazinones in a single step from three or more starting materials, which improves efficiency and reduces waste. researchgate.net Designing a convergent MCR for this compound would significantly streamline its production. Furthermore, integrating these novel synthetic methods with flow chemistry systems could enable continuous, automated, and scalable production, enhancing reproducibility and safety. mdpi.com

Advanced Computational Modeling for Predictive Chemical Biology

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and understanding molecular behavior. For this compound, these methods can predict its biological activities and guide the design of future derivatives with improved properties.

Density Functional Theory (DFT) calculations can be employed to explore the compound's molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and reactivity. tandfonline.com This information is crucial for understanding its stability and how it might interact with biological targets.

Molecular docking and molecular dynamics simulations are powerful techniques for predicting the binding affinity and interaction patterns of this compound with specific proteins, such as enzymes or receptors. nih.govacs.org By screening the compound against virtual libraries of known protein structures, researchers can generate hypotheses about its potential biological targets and mechanisms of action. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a correlation between the structural features of a series of piperazinone derivatives and their biological activity. researchgate.net These predictive models would enable the rational design of new analogues of this compound with enhanced potency and selectivity. researchgate.net

Below is an interactive table outlining key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties that could be predicted for this compound using computational tools.

| Property | Predicted Value | Method of Prediction | Significance in Drug Discovery |

| Molecular Weight | 228.29 g/mol | Calculation | Influences absorption and distribution. tandfonline.com |

| LogP (Lipophilicity) | Value | QSAR, Fragment-based models | Affects solubility, permeability, and metabolism. researchgate.nettandfonline.com |

| Hydrogen Bond Donors | Value | Molecular Structure Analysis | Key for target binding and solubility. tandfonline.com |

| Hydrogen Bond Acceptors | Value | Molecular Structure Analysis | Key for target binding and solubility. tandfonline.com |

| Polar Surface Area | Value | Computational Geometry | Predicts membrane permeability and BBB penetration. tandfonline.com |

| Blood-Brain Barrier (BBB) Permeability | Predicted Score | ADME Prediction Software | Crucial for CNS-acting drug candidates. researchgate.net |

Note: Specific values for properties other than molecular weight would require dedicated computational studies.

Expansion of Preclinical Research to Novel Biological Targets and Pathways

The piperazine (B1678402) scaffold is known to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes like kinases. nih.govrsc.org This versatility suggests that this compound could have therapeutic potential across multiple disease areas.

Future preclinical research should move beyond initial target hypotheses and explore a broad spectrum of biological activities. A systematic approach would involve screening the compound against panels of receptors and enzymes implicated in various pathologies, such as neurodegenerative diseases, cancer, and inflammatory disorders. nih.govmdpi.com The piperazinone core, for instance, has been investigated as a scaffold for cytotoxic agents targeting cancer cells. nih.gov

Investigating the compound's effect on cellular signaling pathways is also a critical next step. Techniques like transcriptomics and proteomics can provide an unbiased view of the molecular changes induced by this compound in cells, potentially revealing novel mechanisms of action and identifying previously unknown biological targets. acs.org

Integration with High-Throughput Screening Methodologies for Mechanistic Insight

To efficiently explore the vast landscape of potential biological targets, High-Throughput Screening (HTS) is an essential tool. nuvisan.com HTS allows for the rapid testing of thousands of compounds against specific targets or in cell-based assays. youtube.com

Future research should integrate this compound and a library of its rationally designed derivatives into HTS campaigns. nuvisan.com These campaigns can utilize a wide range of assay formats, including biochemical assays to measure enzyme inhibition, biophysical methods to detect direct binding, and cell-based phenotypic screens to identify compounds that produce a desired biological response. nuvisan.comnih.gov

The data generated from HTS can rapidly identify "hit" compounds and provide crucial insights into structure-activity relationships. youtube.com This information is invaluable for optimizing the lead compound, improving its potency and selectivity, and understanding its mechanism of action on a molecular level. nih.gov Advanced data analysis and machine learning algorithms can be used to identify patterns in the large datasets generated by HTS, helping to pinpoint the most promising drug candidates. youtube.com

Exploration of Supramolecular Chemistry and Self-Assembly based on Piperazinone Scaffolds

The piperazinone scaffold is not only relevant for drug discovery but also holds potential in materials science through supramolecular chemistry. Piperazine-based molecules have been shown to act as building blocks for the self-assembly of ordered, hydrogen-bonded crystalline networks. rsc.org

Future investigations could explore the ability of this compound to form supramolecular structures. The presence of hydrogen bond donors and acceptors in the piperazinone ring makes it an ideal candidate for forming well-defined assemblies like gels, fibers, or even nanocages. rsc.orgnih.gov The pentyl acetate (B1210297) side chain could be modified to tune the solubility and self-assembly properties of the molecule.

These self-assembling systems could have applications in various fields. For example, they could be used to create novel biomaterials for tissue engineering or as nanocarriers for targeted drug delivery systems. nih.gov The ability to control the assembly and disassembly of these structures through external stimuli (e.g., pH, temperature) would be a particularly exciting avenue of research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Pentyl 2-(3-oxo-2-piperazinyl)acetate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a pentyl ester via nucleophilic substitution or condensation reactions. For example, intermediates like ethyl oxalyl monochloride (used in analogous ester syntheses) can facilitate the formation of the acetamide backbone . Key intermediates include:

- 3-oxo-piperazine derivatives (for the heterocyclic core).

- Pentyl esters of α-keto acids (for the ester functionality).

- Protecting groups (e.g., benzyl or tert-butoxycarbonyl) to stabilize reactive amines during synthesis .

- Data Table :

| Step | Reagent/Intermediate | Role | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Ethyl oxalyl chloride | Acylation agent | 65–75 | |

| 2 | N-Boc-piperazine | Protected amine source | 80–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR (¹H/¹³C) : Prioritize signals for the piperazinyl NH (δ 1.5–2.5 ppm, broad), ester carbonyl (δ 170–175 ppm in ¹³C), and pentyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., 234–266 g/mol in analogous esters) and fragmentation patterns of the piperazine ring .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of novel derivatives of this compound to predict biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize the geometry of the molecule and calculate electrostatic potential maps for binding site predictions .

- Molecular Docking : Screen against target enzymes (e.g., kinases or GPCRs) using software like AutoDock Vina. For example, piperazine derivatives often show affinity for serotonin receptors, which can be modeled .

- QSAR Models : Corporate substituent effects (e.g., alkyl chain length) on bioactivity using regression analysis of experimental IC₅₀ values .

Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies of this compound derivatives?

- Methodological Answer :

-

Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomal assays) to identify rapid ester hydrolysis, which may reduce in vivo efficacy .

-

Prodrug Optimization : Modify the pentyl ester to a more stable prodrug form (e.g., pivaloyloxymethyl ester) to enhance bioavailability .

-

Species-Specific Metabolism : Compare metabolic pathways in animal models (e.g., murine vs. human CYP450 isoforms) using LC-MS/MS metabolite profiling .

- Data Table :

Q. How can researchers analyze contradictory data in the regioselectivity of piperazinyl acetamide derivatives during synthetic modifications?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled carbonyl groups to track acyl transfer pathways during piperazine functionalization .

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify dominant mechanistic pathways (e.g., SN2 vs. acylium ion intermediates) .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm regiochemical outcomes .

Methodological Considerations

- Avoid Reliance on Single Techniques : Cross-validate spectroscopic data (e.g., NMR + HRMS) to confirm structural assignments .

- Reference Standards : Use commercially available piperazine derivatives (e.g., N-Boc-piperazine) as benchmarks for synthetic steps .

- Ethical Data Reporting : Disclose solvent purity, catalyst loading, and reaction scales to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.